Cas no 5636-01-1 (1-METHYL-3,6-(1H,2H)PYRIDAZINEDIONE)

1-METHYL-3,6-(1H,2H)PYRIDAZINEDIONE structure
5636-01-1 structure
Product Name:1-METHYL-3,6-(1H,2H)PYRIDAZINEDIONE
Numero CAS:5636-01-1
MF:C5H6N2O2
MW:126.113340854645
CID:945259
PubChem ID:95157
Update Time:2025-04-19

1-METHYL-3,6-(1H,2H)PYRIDAZINEDIONE Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-METHYL-3,6-(1H,2H)PYRIDAZINEDIONE
    • FS-3810
    • 1-Methyl-1,2-dihydro-3,6-pyridazinedione
    • 2,3-dihydro-2-methyl-3-oxo-6-hydroxypyridazin
    • 2-methyl-1H-pyridazine-3,6-dione
    • N-Methyl maleic hydrazide
    • 3,6-Pyridazinedione, 1, 2-dihydro-1-methyl-
    • AKOS003259818
    • NS00015523
    • 3-Hydroxy-1-methylpyridazin-6(1H)-one
    • NSC-21412
    • DB-004562
    • 5636-01-1
    • NSC21412
    • 6-Hydroxy-2-methyl-pyridazin-3-one
    • MFCD00234108
    • 6-Hydroxy-2-methyl-3(2H)-pyridazinone
    • N-Methyl-3,6-pyridazinedione
    • SCHEMBL936893
    • 1-methyl-1,2-dihydropyridazine-3,6-dione
    • 1-Methyl-3,6-pyridazinedione
    • 3, 1,2-dihydro-1-methyl-
    • STK060765
    • 3,6-Pyridazinedione, 1,2-dihydro-1-methyl-
    • CS-0319859
    • NSC 21412
    • 6-hydroxy-2-methylpyridazin-3(2H)-one
    • 3,6-Pyridazinedione, 1,2-dihydro-1-methyl- (8CI)(9CI)
    • UAECOHJYXUJDOF-UHFFFAOYSA-N
    • 6-Hydroxy-2-methyl-2H-pyridazin-3-one
    • AKOS003348414
    • N-Methylmaleic hydrazide
    • 5436-01-1
    • 2,3-dihydro-2-methyl-3-oxo-6-hydroxypyridazine
    • AC-907/25004444
    • 3-hydroxy-1-methyl-1,6-dihydropyridazin-6-one
    • DTXSID20202741
    • Inchi: 1S/C5H6N2O2/c1-7-5(9)3-2-4(8)6-7/h2-3H,1H3,(H,6,8)
    • Chiave InChI: UAECOHJYXUJDOF-UHFFFAOYSA-N
    • Sorrisi: O=C1C=CC(NN1C)=O

Proprietà calcolate

  • Massa esatta: 126.042927438g/mol
  • Massa monoisotopica: 126.042927438g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 0
  • Complessità: 185
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.8
  • Superficie polare topologica: 49.4Ų
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso